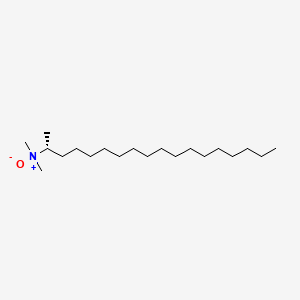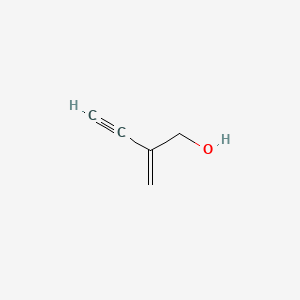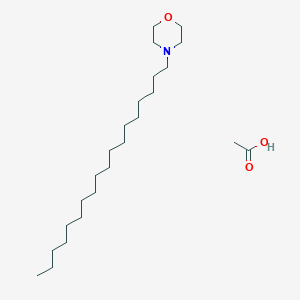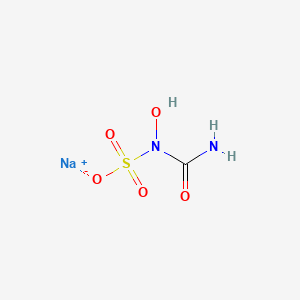
Einecs 235-574-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 235-574-3, also known as trilithium phosphide, is a chemical compound with the molecular formula Li3P. It is a lithium salt of phosphide and is known for its unique properties and applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trilithium phosphide can be synthesized by fusing lithium and red phosphorus in a crucible made of zirconium dioxide and lined with lithium fluoride. The crucible is hermetically sealed in an iron crucible and heated to 680°C. The resulting product is very pure red-brown trilithium phosphide . It is then transferred to glass vessels with ground stoppers and stored under argon to prevent contact with air.
Industrial Production Methods: The industrial production of trilithium phosphide follows a similar method as the laboratory synthesis. The process involves the careful handling of lithium and phosphorus, ensuring that the reaction occurs in a controlled environment to prevent contamination and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Trilithium phosphide undergoes various chemical reactions, including:
Oxidation: When exposed to air, trilithium phosphide can oxidize, forming lithium oxide and phosphorus oxides.
Hydrolysis: In the presence of water, trilithium phosphide reacts to form lithium hydroxide and phosphine gas.
Substitution: It can participate in substitution reactions where the phosphide ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Requires exposure to oxygen or air.
Hydrolysis: Requires water or moisture.
Substitution: Involves other anions or reagents that can replace the phosphide ion.
Major Products Formed:
Oxidation: Lithium oxide and phosphorus oxides.
Hydrolysis: Lithium hydroxide and phosphine gas.
Substitution: Various lithium salts depending on the substituting anion.
Aplicaciones Científicas De Investigación
Trilithium phosphide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, although its use is limited due to its reactivity.
Industry: Used in the production of specialized materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of trilithium phosphide involves its reactivity with other substances. The phosphide ion (P^3-) can act as a nucleophile, participating in various chemical reactions. Its reactivity is influenced by the presence of lithium ions, which can stabilize the phosphide ion and facilitate its interactions with other molecules.
Comparación Con Compuestos Similares
Sodium phosphide (Na3P): Similar in structure but contains sodium instead of lithium.
Potassium phosphide (K3P): Contains potassium instead of lithium.
Calcium phosphide (Ca3P2): Contains calcium and has different reactivity and applications.
Uniqueness: Trilithium phosphide is unique due to the presence of lithium, which imparts specific properties such as high reactivity and stability in certain conditions. Its applications in specialized fields make it distinct from other phosphide compounds.
Propiedades
Número CAS |
12305-97-4 |
|---|---|
Fórmula molecular |
Fe2Pr |
Peso molecular |
252.60 g/mol |
Nombre IUPAC |
iron;praseodymium |
InChI |
InChI=1S/2Fe.Pr |
Clave InChI |
HIWFBMXRAQKVCQ-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Pr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)





